4,5-Dichloro-2-fluoromandelic acid

Beschreibung

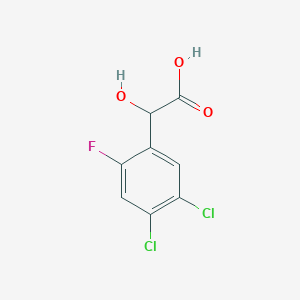

4,5-Dichloro-2-fluoromandelic acid (C₈H₅Cl₂FO₃) is a halogenated derivative of mandelic acid, characterized by two chlorine atoms at positions 4 and 5 and a fluorine atom at position 2 on the benzene ring. Its molecular weight is 239.03 g/mol, with a CAS number of 1803854-09-2 and MDL number MFCD28786135 .

Eigenschaften

IUPAC Name |

2-(4,5-dichloro-2-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO3/c9-4-1-3(7(12)8(13)14)6(11)2-5(4)10/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVJVRIFVMVHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-fluoromandelic acid typically involves the chlorination and fluorination of mandelic acid derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by fluorination using reagents like hydrogen fluoride or fluorine gas under controlled conditions . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize microreactors to control reaction parameters precisely, allowing for the safe handling of reactive intermediates and the production of high-purity products . The use of automated systems and advanced monitoring techniques further optimizes the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dichloro-2-fluoromandelic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to achieve desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from the reactions of this compound include substituted mandelic acids, alcohols, amines, and quinones. These products have significant applications in organic synthesis and serve as intermediates for the production of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4,5-Dichloro-2-fluoromandelic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to be utilized in designing drugs that target specific biological pathways.

- Anticonvulsant Activity : A study demonstrated that derivatives of mandelic acid, including this compound, exhibited anticonvulsant properties when tested in rodent models. The compound's ability to modify enzyme activity related to oxidative stress has been linked to its potential therapeutic effects against seizures .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. Its utility arises from its stable chemical structure and the distinct properties imparted by the chlorine and fluorine substituents.

- Chromatography Applications : The compound is used to calibrate instruments and validate methods for analyzing complex mixtures of similar compounds. This ensures accurate measurements and enhances the reliability of analytical results .

Biochemical Research

Researchers utilize this compound to explore enzyme interactions and metabolic pathways. Its fluorinated structure increases its bioavailability and stability, making it valuable for studying drug metabolism.

- Enzyme Interaction Studies : Experimental findings indicate that this compound can influence the activity of enzymes involved in metabolic processes. This has implications for understanding drug interactions and optimizing therapeutic strategies.

Case Study 1: Anticonvulsant Activity Evaluation

In a controlled study evaluating the anticonvulsant activity of various mandelic acid derivatives, this compound was tested against established antiepileptic drugs using the maximal electroshock seizure model. Results showed that this compound exhibited comparable efficacy to standard treatments like phenytoin, highlighting its potential as a therapeutic candidate .

Case Study 2: Chromatographic Method Validation

A research team conducted a study on the use of this compound as a reference standard in high-performance liquid chromatography (HPLC). The study demonstrated that employing this compound significantly improved the accuracy and precision of quantifying related compounds in complex biological samples .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 4,5-Dichloro-2-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers of Dichloro-Fluoromandelic Acid

The positional arrangement of chlorine and fluorine substituents on the benzene ring distinguishes 4,5-dichloro-2-fluoromandelic acid from its isomers. Key analogs include:

3,5-Dichloro-2-fluoromandelic Acid

- CAS No.: 1806280-24-9

- Substituent Positions : Chlorine at positions 3 and 5, fluorine at position 2.

3,6-Dichloro-2-fluoromandelic Acid

- CAS No.: 1803727-95-8

- Substituent Positions : Chlorine at positions 3 and 6, fluorine at position 2.

- Note: Shares the same molecular formula (C₈H₅Cl₂FO₃) and weight (239.03) as the 4,5-isomer but differs in substituent orientation .

This compound

- CAS No.: 1803854-09-2

- Substituent Positions : Chlorine at positions 4 and 5 (adjacent), fluorine at position 2.

Comparative Analysis

Structural and Electronic Effects

- 3,5-Dichloro-2-fluoro : Chlorines at meta positions (3 and 5) may enhance symmetry and stability, possibly favoring interactions with biological targets .

- 3,6-Dichloro-2-fluoro : Chlorines at opposing positions (3 and 6) reduce steric strain, possibly improving solubility or synthetic accessibility .

Biologische Aktivität

4,5-Dichloro-2-fluoromandelic acid is a synthetic compound with the molecular formula C9H7Cl2F O3 and a molecular weight of 236.06 g/mol. This compound has garnered attention in various fields, particularly in biological research, due to its potential therapeutic applications and its role in biochemical assays.

- Molecular Formula : C9H7Cl2F O3

- Molecular Weight : 236.06 g/mol

- Physical State : Solid

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and metabolic pathways. It has been noted for its potential to act as an inhibitor or modulator of enzyme activities, which can lead to various physiological effects.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that it can affect the activity of enzymes related to oxidative stress and inflammation.

Case Studies and Experimental Findings

- Study on Enzyme Activity : A study evaluated the impact of this compound on the enzyme cytochrome P450, which plays a crucial role in drug metabolism. The compound demonstrated significant inhibition at varying concentrations, suggesting its potential utility in pharmacological applications .

- Antimicrobial Activity : In vitro tests have revealed that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL for certain pathogens .

Comparison with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4,5-Dichloro-2-fluorobenzoic acid | C7H3Cl2FO2 | Moderate herbicidal activity |

| 4-Chloromandelic acid | C9H9ClO3 | Antimicrobial properties |

| 2-Fluoromandelic acid | C9H9FO3 | Neuroprotective effects |

Applications in Research

This compound serves as a valuable tool in biochemical research. Its applications include:

- Biochemical Assays : Used to investigate enzyme kinetics and metabolic pathways.

- Drug Development : Explored for potential therapeutic properties in treating diseases related to metabolic dysfunctions.

- Agricultural Chemistry : Investigated for its herbicidal properties against specific weed species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.